1-({Bicyclo[2.2.1]heptan-2-yl}amino)-2-methylpropan-2-ol
Description
1-({Bicyclo[2.2.1]heptan-2-yl}amino)-2-methylpropan-2-ol is a bicyclic tertiary alcohol derivative containing a norbornane (bicyclo[2.2.1]heptane) core linked to a 2-methylpropan-2-ol (tert-butanol) moiety via an amino group. This structure confers unique steric and electronic properties, making it a candidate for pharmaceutical and materials science applications. Its tertiary alcohol group and rigid bicyclic framework may influence solubility, stability, and biological activity compared to structurally related molecules.
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanylamino)-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H21NO/c1-11(2,13)7-12-10-6-8-3-4-9(10)5-8/h8-10,12-13H,3-7H2,1-2H3 |
InChI Key |
RAGNTGOEKGUBBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1CC2CCC1C2)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-({Bicyclo[2.2.1]heptan-2-yl}amino)-2-methylpropan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with bicyclo[2.2.1]heptan-2-amine and 2-methylpropan-2-ol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine group.
Coupling Reaction: The deprotonated amine is then coupled with 2-methylpropan-2-ol under anhydrous conditions to form the desired product.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-({Bicyclo[2.2.1]heptan-2-yl}amino)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles such as halides or alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-({Bicyclo[2.2.1]heptan-2-yl}amino)-2-methylpropan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold in the design of new drugs due to its unique structural properties
Synthetic Organic Chemistry: The compound serves as a building block for synthesizing more complex molecules. Its bicyclic structure provides a rigid framework that can be functionalized in multiple ways.
Biological Studies: Researchers use the compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound is used in the development of new materials and catalysts, leveraging its unique chemical properties to enhance performance and efficiency.
Mechanism of Action
The mechanism of action of 1-({Bicyclo[2.2.1]heptan-2-yl}amino)-2-methylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows the compound to fit into binding sites with high specificity, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Key Observations :
- The unsaturated analog (butenol derivative) may exhibit distinct reactivity (e.g., susceptibility to addition reactions) and lower stability due to the alkene moiety .
Physicochemical Properties
- Solubility: Tertiary alcohols (e.g., target compound) generally exhibit lower water solubility compared to primary alcohols (e.g., 2-({bicyclo...}amino)propan-1-ol) due to increased hydrophobicity .
- Stability: The rigid norbornane core enhances thermal stability, while unsaturated analogs (e.g., butenol derivatives) may degrade under oxidative conditions .
Biological Activity
The compound 1-({Bicyclo[2.2.1]heptan-2-yl}amino)-2-methylpropan-2-ol , often referred to as a bicyclic amine, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
1-({Bicyclo[2.2.1]heptan-2-yl}amino)-2-methylpropan-2-ol is characterized by a bicyclic structure that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 165.28 g/mol. The compound features an amino group attached to a bicyclic backbone, which plays a crucial role in its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C11H19N |
| Molecular Weight | 165.28 g/mol |
| Structure | Bicyclic amine |
| CAS Number | [Not available] |
Research indicates that 1-({Bicyclo[2.2.1]heptan-2-yl}amino)-2-methylpropan-2-ol exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar bicyclic structures possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
- Neuroprotective Effects : The bicyclic amine structure may interact with neurotransmitter systems, providing neuroprotective effects in models of neurodegeneration.
Pharmacological Effects
The pharmacological profile of this compound has been explored in several studies:
- Antidepressant-like Effects : In animal models, the compound has demonstrated potential antidepressant-like effects, possibly through modulation of serotonin and norepinephrine levels.
- Analgesic Properties : Preliminary studies suggest that it may possess analgesic properties, offering potential as a pain management agent.
- Cytotoxicity : Some studies have indicated cytotoxic effects against specific cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Study on Antimicrobial Activity
A study published in PLOS ONE investigated the antimicrobial properties of bicyclic compounds related to 1-({Bicyclo[2.2.1]heptan-2-yl}amino)-2-methylpropan-2-ol. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
Neuroprotective Study
In a neurodegeneration model using rodents, the compound exhibited protective effects against oxidative stress-induced neuronal damage, suggesting its potential utility in treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-({Bicyclo[2.2.1]heptan-2-yl}amino)-2-methylpropan-2-ol, and what are their key challenges?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the bicyclo[2.2.1]heptan-2-amine core via reductive amination or nucleophilic substitution of a halogenated bicyclic precursor .
- Step 2 : Reaction with 2-methylpropan-2-ol derivatives (e.g., epoxide intermediates) under controlled pH and temperature to avoid byproducts .
- Key Challenges :
- Stereochemical control during amine functionalization (racemization risks).
- Low yields due to steric hindrance from the bicyclic framework .
Q. How is the structural integrity of this compound verified in synthetic workflows?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to confirm bicyclic backbone and amino-alcohol linkage .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
- X-ray Crystallography : For resolving stereochemistry in crystalline derivatives .
Q. What preliminary biological screening methods are used to assess its activity?
- In Vitro Assays :
- Receptor binding studies (e.g., GPCR panels) to identify targets .
- Enzyme inhibition assays (e.g., kinases, hydrolases) using fluorogenic substrates .
- Cell-Based Models : Cytotoxicity screening in immortalized cell lines (e.g., HEK293) at varying concentrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data across studies?
- Methodological Approach :
- Solubility Profiling : Use standardized buffers (e.g., PBS, pH 7.4) and dynamic light scattering (DLS) to quantify aggregation .
- Salt Formation : Hydrochloride salts (as in structurally similar compounds) enhance aqueous solubility by 2–3 orders of magnitude .
- Data Table :
| Solvent | Solubility (mg/mL) | Method | Reference |
|---|---|---|---|
| Water | 0.12 ± 0.03 | DLS | |
| DMSO | 45.8 ± 2.1 | UV-Vis |
Q. What strategies optimize stereoselective synthesis of this compound?
- Advanced Techniques :
- Chiral Auxiliaries : Use of (R)- or (S)-BINOL derivatives to direct amine coupling .
- Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic intermediates .
Q. How does the compound interact with biological targets at the molecular level?
- Mechanistic Insights :
- Docking Studies : Computational models (AutoDock Vina) predict strong hydrogen bonding between the hydroxyl group and kinase active sites .
- Mutagenesis : Site-directed mutations in target receptors (e.g., dopamine D2) validate binding residues .
Q. What are the key differences between this compound and its structural analogs?
- Comparative Analysis :
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
